molecular formula C9H14N2O2S B048626 3-Amino-N-isopropylbenzenesulfonamide CAS No. 118837-66-4

3-Amino-N-isopropylbenzenesulfonamide

Cat. No.: B048626
CAS No.: 118837-66-4
M. Wt: 214.29 g/mol
InChI Key: NIUZLEBXTLRCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Corticel has a wide range of scientific research applications, including:

Safety and Hazards

3-Amino-N-isopropylbenzenesulfonamide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, avoid letting the chemical enter drains .

Mechanism of Action

Corticel exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. This process leads to the suppression of inflammatory responses and modulation of immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Corticel can be synthesized from plant steroids such as diosgenin, ergosterol, and stigmasterol. The synthesis involves several steps, including oxidation, reduction, and hydroxylation reactions. For example, diosgenin can be converted to cortisone through a series of chemical reactions involving oxidation with chromium trioxide and reduction with hydrogen bromide .

Industrial Production Methods

Industrial production of Corticel involves the use of microbial transformation and enzymatic processes. For instance, the fermentation of 16-epoxyprogesterone with Rhizopus nigricans is a common method used at an industrial scale. This process involves the conversion of progesterone to corticosteroids through microbial hydroxylation and dehydrogenation .

Chemical Reactions Analysis

Types of Reactions

Corticel undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include chromium trioxide for oxidation, hydrogen bromide for reduction, and various chromophoric reagents for colorimetric detection .

Major Products Formed

The major products formed from these reactions include cortisone, hydrocortisone, and other corticosteroids. These products are used in various medical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Corticel include:

Uniqueness

Corticel is unique in its specific binding affinity to glucocorticoid receptors and its ability to modulate gene expression with high precision. This makes it particularly effective in treating conditions that require targeted immunosuppression and anti-inflammatory action .

Properties

IUPAC Name

3-amino-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUZLEBXTLRCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588575
Record name 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118837-66-4
Record name 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-N-isopropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-N-isopropylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Amino-N-isopropylbenzenesulfonamide
Reactant of Route 4
3-Amino-N-isopropylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Amino-N-isopropylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Amino-N-isopropylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.